![molecular formula C15H16N2O4S B2370212 methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate CAS No. 866008-11-9](/img/structure/B2370212.png)
methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, and a thiophene ring, another type of aromatic heterocycle that contains a sulfur atom . The presence of the dimethylamino group suggests that the compound might have basic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions involved, which could include condensation reactions, nucleophilic substitutions, or others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that there might be regions of delocalized electrons, which could affect the compound’s chemical behavior .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces it experiences .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Triazafulvalene Systems : The synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, part of a new triazafulvalene system, involves cycloaddition and substitution reactions using components related to the specified compound (Uršič et al., 2010).
Creation of Structurally Diverse Libraries : This compound is used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. Such processes can produce dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives (Roman, 2013).
Applications in Materials Science
Polythiophene-Based Conjugated Polymers : New polythiophene-based conjugated polymers synthesized using this compound show high selectivity and sensitivity towards metal ions like Hg2+ and Cu2+, making them suitable for use in sensors (Guo et al., 2014).
Electrochromic Devices : The compound has been used in the synthesis of novel soluble conducting polymers, which are useful in creating electrochromic devices. These devices leverage the changing optical properties of the material in response to an electric field (Variş et al., 2006).
Medicinal Chemistry and Drug Development
- Antimicrobial Agents : Derivatives of this compound exhibit significant antimicrobial properties, offering a potential avenue for the development of new antimicrobial agents. The presence of the heterocyclic ring in these derivatives is notable for their biological activity (Hublikar et al., 2019).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. Its toxicity would depend on factors like its reactivity and the nature of any metabolic products formed in the body .
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its behavior under various conditions, or exploring its potential uses in fields like medicine or materials science .
Eigenschaften
IUPAC Name |
methyl 3-[3-[2-(dimethylamino)-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-8-22-13(15(20)21-4)11(9)17-6-5-10(7-17)12(18)14(19)16(2)3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYRWUBLBVPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N2C=CC(=C2)C(=O)C(=O)N(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)
![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2370134.png)
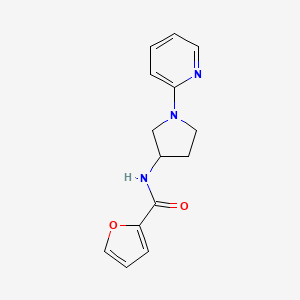
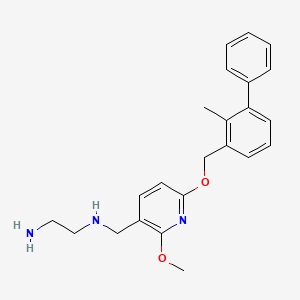
![(2-Azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B2370139.png)
![1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2370141.png)
![1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2370142.png)
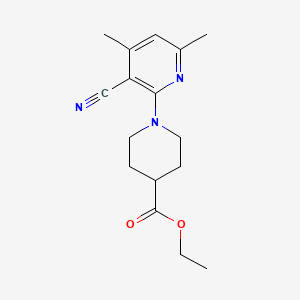

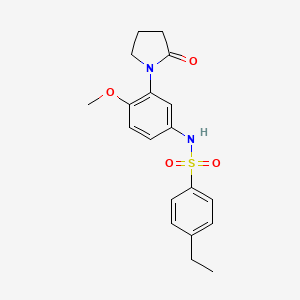
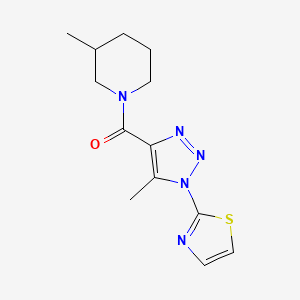
![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)